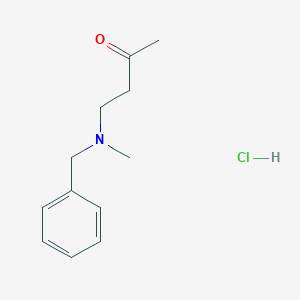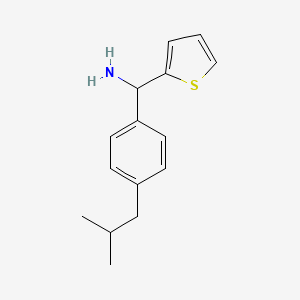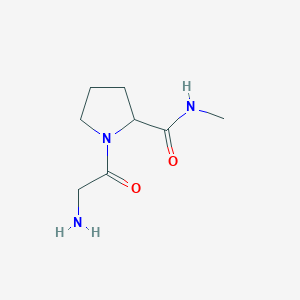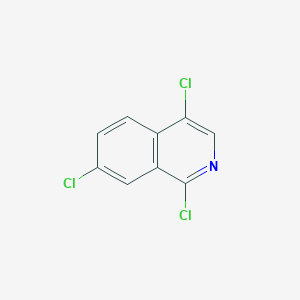
1,4,7-Trichloroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7-Trichloroisoquinoline is a chlorinated derivative of isoquinoline, an aromatic heterocyclic organic compound Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
1,4,7-Trichloroisoquinoline can be synthesized through various methods, including:
Direct Chlorination: Isoquinoline can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of isoquinoline derivatives. For example, starting with 1,4,7-trihydroxyisoquinoline, the hydroxyl groups can be replaced with chlorine atoms using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
1,4,7-Trichloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form quinoline derivatives or reduced to form partially hydrogenated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of partially hydrogenated isoquinoline derivatives.
科学的研究の応用
1,4,7-Trichloroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4,7-Trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chlorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific context and application.
類似化合物との比較
Similar Compounds
- 1,3,6-Trichloroisoquinoline
- 1,5,7-Trichloroisoquinoline
- 4,7-Dichloroquinoline
Uniqueness
1,4,7-Trichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to other trichloroisoquinoline derivatives, it may exhibit different chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H4Cl3N |
|---|---|
分子量 |
232.5 g/mol |
IUPAC名 |
1,4,7-trichloroisoquinoline |
InChI |
InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
InChIキー |
ZKOCWDCPANZRPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


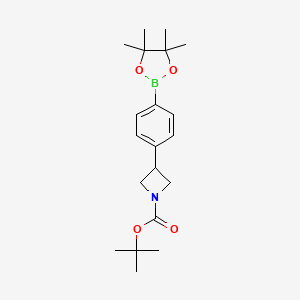
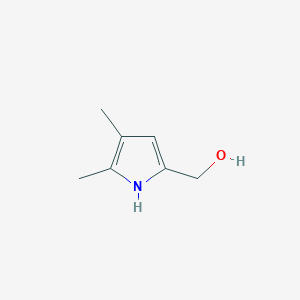
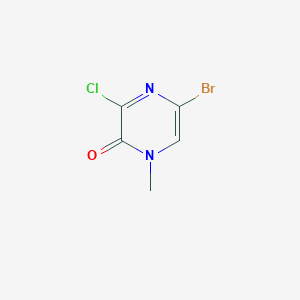
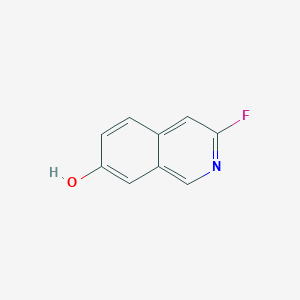
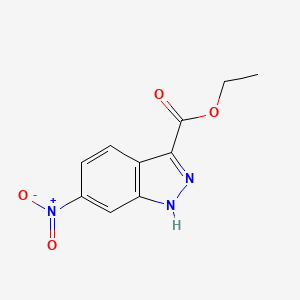
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)

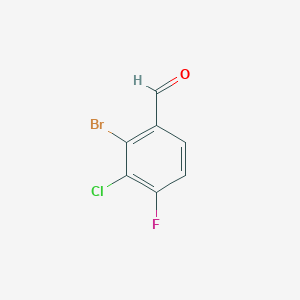

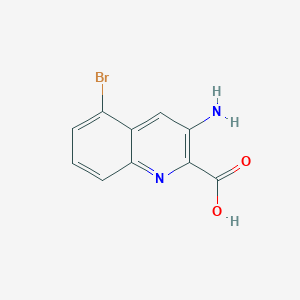
![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
